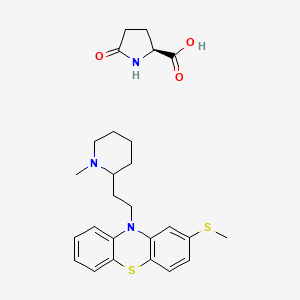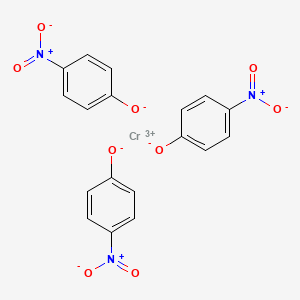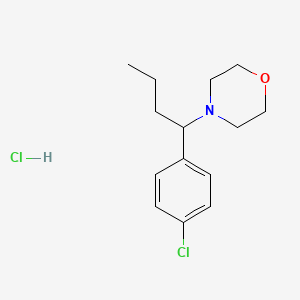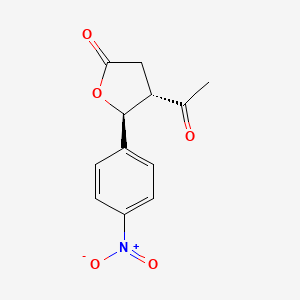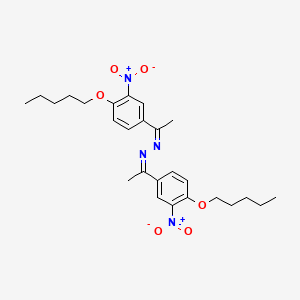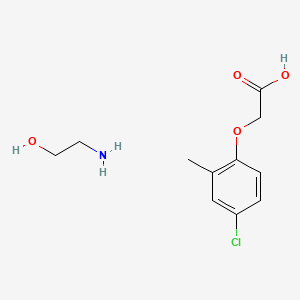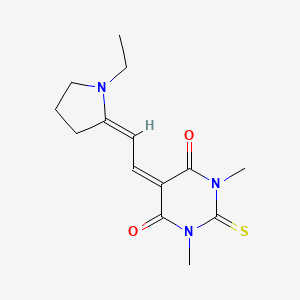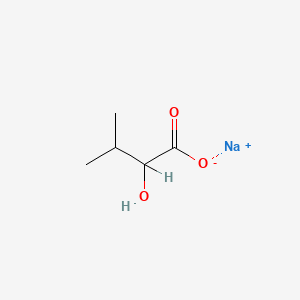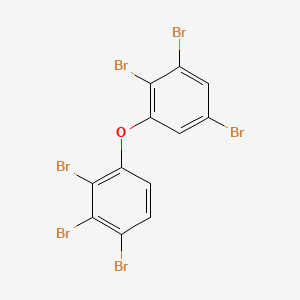
(4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the phenethyl and propylamine derivatives, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in redox reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs or treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The compound’s ability to participate in redox reactions and form hydrogen bonds plays a key role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate
- (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-hydroxyphenyl)propyl)ammonium acetate
- (4,beta-Dihydroxy-3-(ethylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate
Uniqueness
What sets (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate apart from similar compounds is its specific combination of functional groups. This unique structure allows for distinct interactions with molecular targets and enables a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
66264-73-1 |
|---|---|
Molecular Formula |
C22H31NO5S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
acetic acid;4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol |
InChI |
InChI=1S/C20H27NO3S.C2H4O2/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3;1-2(3)4/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H3,(H,3,4) |
InChI Key |
DXSZXNSHQYFKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


